1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

Description

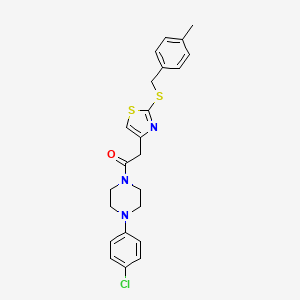

The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone features a piperazine core substituted with a 4-chlorophenyl group, linked via an ethanone bridge to a thiazole ring bearing a 4-methylbenzylthio moiety. This structure combines key pharmacophoric elements:

- Piperazine moiety: Known for modulating receptor affinity and pharmacokinetic properties, particularly in CNS and anticancer agents .

- 4-Chlorophenyl group: Enhances lipophilicity and electronic interactions, commonly seen in bioactive molecules for improved target binding .

While direct data on the target compound’s physical properties (e.g., melting point, yield) are unavailable, analogs from and suggest typical melting points of 135–145°C and synthetic yields of 85–90% under similar conditions .

Properties

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3OS2/c1-17-2-4-18(5-3-17)15-29-23-25-20(16-30-23)14-22(28)27-12-10-26(11-13-27)21-8-6-19(24)7-9-21/h2-9,16H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHZELSDSJFTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone , often referred to as Compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H23ClN2OS

- Molecular Weight : 360.91 g/mol

- CAS Number : 2433583-58-3

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including Compound A, exhibit significant anticancer properties. For instance, compounds with similar piperazine structures have shown efficacy against human breast cancer cells, with IC50 values suggesting moderate to strong inhibition of cell proliferation. Specifically, related compounds demonstrated IC50 values ranging from 18 µM to 57.3 µM against PARP1, a target in cancer therapy .

Antimicrobial Activity

Compound A has been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole moiety in the structure is often linked to enhanced antibacterial effects due to its ability to disrupt bacterial cell wall synthesis and function .

The biological activity of Compound A can be attributed to several mechanisms:

- Enzyme Inhibition : Many studies have focused on the inhibition of key enzymes involved in cancer progression and bacterial survival. For instance, compounds similar to Compound A have been shown to inhibit acetylcholinesterase and urease, which are crucial for certain cancer cells and bacteria .

- Cell Signaling Pathways : The interaction with various cell signaling pathways has been noted, particularly those involved in apoptosis and cell cycle regulation. The compound's ability to induce apoptosis in cancer cells suggests a potential mechanism where it activates caspases leading to programmed cell death .

- Binding Affinity : In silico studies have demonstrated that Compound A can bind effectively to target proteins, influencing their activity and stability. Molecular docking studies reveal interactions with amino acid residues critical for the function of these proteins .

Case Studies

Several case studies highlight the effectiveness of Compound A and its analogs:

- Study on Breast Cancer Cells : In vitro assays showed that Compound A significantly inhibited the growth of breast cancer cell lines, with mechanisms involving PARP inhibition leading to enhanced DNA damage response .

- Antibacterial Screening : In a comparative study, derivatives similar to Compound A were tested against multiple bacterial strains, demonstrating moderate to strong activity against Bacillus subtilis and Salmonella typhi, while showing weaker effects on other strains .

Data Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate moderate to high efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of thiazole and piperazine enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases, leading to cell cycle arrest and eventual cell death.

Case Study:

A study investigated the effects of thiazole-based compounds on human cancer cell lines, revealing that they could induce S-phase arrest and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins . This suggests potential applications in cancer therapy.

Neuroprotective Effects

Research has indicated that certain piperazine derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The compounds may mitigate oxidative stress and inflammation in neuronal cells.

Mechanism:

The neuroprotective effects are often attributed to the ability of these compounds to modulate neurotransmitter levels and reduce neuroinflammation, thereby protecting against neuronal damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Key Observations:

Piperazine Substitution: The 4-chlorophenyl group in the target compound (vs. Sulfonyl groups (e.g., 7n in Ev4) increase polarity and electron-withdrawing effects compared to arylthio substituents, which may reduce membrane permeability .

Heterocyclic Core :

- Thiazole (target) vs. pyrimidine (5c, 5j, 5k): Thiazole’s smaller ring size and sulfur atom may enhance π-stacking and hydrogen bonding compared to pyrimidine’s nitrogen-rich core .

- Imidazole (Ev14) offers additional hydrogen-bonding sites but lacks the sulfur-mediated metabolic stability seen in thiazole/thioether systems .

Thioether Substituents: 4-Methylbenzylthio (target) provides moderate lipophilicity (logP ~3.5 estimated), balancing solubility and cell penetration. Halogenated benzylthio (5j, 5k) enhances electronic effects but may introduce toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.